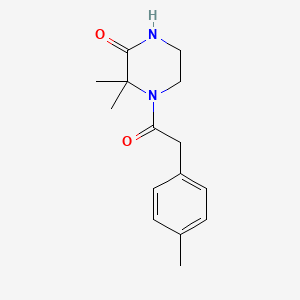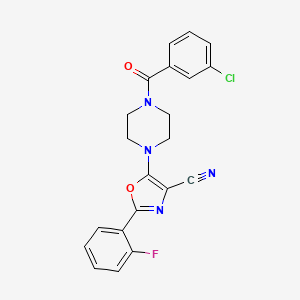![molecular formula C10H9BrO2 B2501981 [5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol CAS No. 693806-45-0](/img/structure/B2501981.png)
[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol” is a chemical compound with the molecular formula C10H9BrO2 . It is used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of alkyl boronic esters has been utilized in a radical approach . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis
The molecular structure of “[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol” includes a bromine atom, a propynyl group, and a phenyl ring, which are all connected by oxygen atoms .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For example, it can undergo catalytic protodeboronation, a process that involves the removal of a boron group . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 241.1 . Other physical and chemical properties such as boiling point and density have been predicted to be 345.5±37.0 °C and 1.422±0.06 g/cm3 respectively .Aplicaciones Científicas De Investigación
Synthesis and Material Development
[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol serves as a pivotal intermediate in the synthesis of complex organic molecules, demonstrating its utility in material science and organic chemistry. For instance, its application in the synthesis of liquid crystal materials showcases its relevance in developing advanced display technologies. The use of microwave-assisted flow reactor technology for the rapid and continuous synthesis of related compounds indicates its potential for scaling up production processes, highlighting its role in industrial applications (Egami et al., 2018).
Chemical Analysis and Methodology
The compound is also instrumental in analytical chemistry, as seen in the synthesis of deuterated versions of herbicidal ingredients. Its transformation into middle aromatic ring-deuterated forms for use as tracers in metabolic and degradation studies of herbicides underscores its importance in environmental chemistry and toxicology. This application is critical for quantifying herbicide residues in crops and foodstuff, ensuring food safety and environmental protection (Zheng-Min Yang & Long Lu, 2010).
Organic Synthesis
In organic synthesis, [5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol is utilized to produce various biologically active compounds and intermediates. Its role in constructing novel molecular frameworks through regio- and chemoselective bromination techniques exemplifies its versatility in synthesizing pharmacologically relevant molecules. Such methodologies facilitate the development of synthetic routes for bromo-substituted cyclopentenones, which are valuable synthons in the production of pharmaceuticals and organic materials (Shirinian et al., 2012).
Photolysis and Radical Studies
The compound's involvement in studies of alkyl radicals containing different beta-leaving groups provides insights into the formation and behavior of olefin cation radicals. This research is pivotal for understanding the mechanisms of photo-induced chemical reactions, contributing to the fields of photochemistry and radical chemistry. The generation and trapping of olefin cation radicals have implications for designing light-driven organic synthesis and photopolymerization processes (Bales et al., 2001).
Direcciones Futuras
Propiedades
IUPAC Name |
(5-bromo-2-prop-2-ynoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6,12H,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEZMPUCEZUBDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2501899.png)
![methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate](/img/structure/B2501900.png)




![N-(1,3-dioxoisoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2501909.png)
![8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501911.png)
![Tert-butyl N-[(2S,3R)-2-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]oxolan-3-yl]carbamate](/img/structure/B2501912.png)
![3-Azabicyclo[4.2.0]octan-2-one](/img/structure/B2501913.png)
![5-Nitro-2-({2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]ethyl}amino)benzonitrile](/img/structure/B2501914.png)
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2501918.png)
![2-(3-Methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2501920.png)